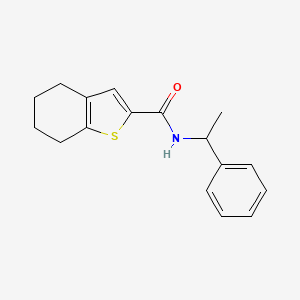

N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-12(13-7-3-2-4-8-13)18-17(19)16-11-14-9-5-6-10-15(14)20-16/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAJZUBKPZNCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(S2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Thiol-Ene Reaction

A widely adopted method involves the cyclization of α,β-unsaturated carbonyl precursors with sulfur nucleophiles. For example, 4-cyclohexene-1-carboxylic acid can react with sodium sulfide (Na₂S) in dimethylformamide (DMF) to form the tetrahydrobenzothiophene ring. The reaction proceeds via thiolate intermediate formation, followed by intramolecular cyclization:

$$

\text{Cyclohexene carboxylic acid} + \text{Na}_2\text{S} \rightarrow \text{4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid} + \text{By-products}

$$

Optimized Conditions :

Aryne-Mediated Annulation

Alternative routes employ aryne intermediates for regioselective benzothiophene formation. As demonstrated by RSC protocols, reacting 1,2-dihalobenzenes with sulfur sources (e.g., S₈) in the presence of cesium fluoride (CsF) generates benzothiophenes via [2+2] cycloaddition:

$$

\text{1,2-Dibromocyclohexane} + \text{S}_8 \xrightarrow{\text{CsF}} \text{4,5,6,7-Tetrahydro-1-benzothiophene} + \text{HBr}

$$

Key Advantages :

Amide Bond Formation with 1-Phenylethylamine

The carboxylic acid intermediate is coupled with 1-phenylethylamine using carbodiimide-based activating agents. Two protocols are prevalent: EDC/HOBt-mediated coupling and HATU/DIPEA activation .

EDC/HOBt Protocol

A representative procedure from ACS Medicinal Chemistry involves dissolving 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (1.0 equiv) and 1-phenylethylamine (1.2 equiv) in anhydrous DMSO. After adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv), the mixture is stirred at room temperature for 12 hours:

$$

\text{Acid} + \text{Amine} \xrightarrow{\text{EDC/HOBt}} \text{N-(1-Phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide}

$$

Work-Up :

- Quench with aqueous NaHCO₃.

- Extract with ethyl acetate (3 × 50 mL).

- Dry over MgSO₄ and concentrate in vacuo.

- Purify via silica gel chromatography (hexane:EtOAc = 3:1).

HATU/DIPEA Protocol

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) are employed in acetonitrile:

$$

\text{Reagents}: \text{HATU (1.1 equiv)}, \text{DIPEA (2.0 equiv)}, \text{rt, 4 h}

$$

Advantages :

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.50 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.10–2.95 (m, 2H, cyclohexyl-H), 2.80–2.60 (m, 4H, cyclohexyl-H), 1.55 (d, J = 6.8 Hz, 3H, CH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

- HRMS (ESI+) : m/z calcd. for C₁₇H₁₉NOS [M+H]⁺: 285.1190; found: 285.1189.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉NOS |

| Molecular Weight | 285.40 g/mol |

| Melting Point | 112–114°C |

| Solubility | DMSO, CHCl₃, sparingly in H₂O |

Optimization and Challenges

Regioselectivity in Benzothiophene Formation

The 2-position selectivity in cyclization reactions is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor thiophene formation at the 2-position due to enhanced stabilization of the transition state.

Racemization of 1-Phenylethylamine

To mitigate racemization during amide coupling:

- Use low temperatures (0–5°C).

- Replace EDC with HATU, which minimizes epimerization.

Chemical Reactions Analysis

N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Analysis

Biochemical Properties:

The compound exhibits interactions with various enzymes and proteins, suggesting potential roles in enzyme inhibition or activation. It has been noted for its ability to influence cellular signaling pathways and gene expression.

Cellular Effects:

Research indicates that N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can affect different cell types and processes. Its effects may include alterations in cellular metabolism and impacts on cell viability under specific conditions.

Molecular Mechanism of Action

The compound likely exerts its biological effects through binding interactions with biomolecules. These interactions can lead to changes in gene expression and modulation of various cellular pathways. Detailed studies are necessary to elucidate the precise molecular mechanisms involved.

Anticancer Potential

Recent studies have explored the anticancer properties of benzothiophene derivatives, including this compound. Research has shown that compounds within this class can exhibit cytotoxic effects against various cancer cell lines .

Case Study:

A study demonstrated that certain benzothiophene derivatives showed promising activity against human colon cancer cells. These findings suggest that this compound may also hold potential as an anticancer agent .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of compounds similar to this compound. Preliminary studies indicate that these compounds may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 1-phenylethyl group in the target compound distinguishes it from analogs with alternative aromatic or heteroaromatic substituents. Key comparisons include:

Key Observations :

Crystallographic and Structural Insights

Crystallographic studies using SHELX () and ORTEP () reveal that benzothiophene derivatives often adopt planar conformations, with hydrogen-bonding networks stabilizing the crystal lattice (). For example:

- The target compound’s phenylethyl group may participate in π-π stacking, whereas sulfone-containing analogs () form stronger hydrogen bonds via sulfonyl oxygen atoms .

- Steric hindrance from bulkier substituents (e.g., naphthyl in ) could disrupt crystal packing, affecting melting points and solubility .

Biological Activity

N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiophene family. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzothiophene core, a phenylethyl substituent, and a carboxamide functional group. This unique configuration contributes to its diverse biological properties.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H19NOS |

| Molecular Weight | 299.41 g/mol |

| CAS Number | 850217-88-8 |

Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several in vitro and in vivo studies. For instance, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the inhibition of NF-kB signaling pathways.

Anticancer Potential

This compound has also been investigated for its anticancer properties. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development in cancer therapy.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.

- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways related to inflammation and cell survival.

- Gene Expression : Changes in gene expression profiles have been observed upon treatment with this compound, indicating its role in transcriptional regulation.

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of various benzothiophene derivatives. This compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anti-inflammatory Activity

In a controlled animal study assessing the anti-inflammatory effects of this compound, significant reductions in paw edema were observed following administration. The study concluded that the compound effectively mitigates inflammation through modulation of inflammatory mediators .

Study 3: Anticancer Properties

A recent study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways. The results suggest its potential as a therapeutic agent for breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 1-phenylethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key parameters include:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility optimization.

- Stoichiometry : 1:1.2 molar ratio (acid:amine) to drive reaction completion .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is confirmed by HPLC (>95%) and NMR .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the benzothiophene proton environment appears as a multiplet at δ 2.5–3.0 ppm .

- Infrared (IR) Spectroscopy : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₁NOS: 307.14) .

Q. What are the primary challenges in crystallizing this compound, and which software tools aid in structural refinement?

- Methodological Answer : Crystallization challenges include:

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to enhance crystal growth.

- Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Software : SHELX for structure solution and refinement (e.g., SHELXL for small-molecule refinement) . ORTEP-3 or WinGX can visualize hydrogen-bonding networks .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiophene core) affect biological activity, and what SAR trends have been observed?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl) at the benzothiophene 3-position enhances receptor binding affinity (e.g., GPR55 antagonism ).

- Chiral Center : The (R)-1-phenylethyl group in the carboxamide side chain improves selectivity for cannabinoid receptors (CB1/CB2) vs. off-targets .

- In Silico Modeling : Perform docking studies (AutoDock Vina) to predict interactions with GPCRs. Validate via functional assays (e.g., cAMP inhibition) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions.

- Control Compounds : Include reference ligands (e.g., ML186 for GPR55 ) to calibrate potency.

- Statistical Analysis : Apply ANOVA to compare datasets, accounting for batch-to-batch variability in compound purity .

Q. How can hydrogen-bonding patterns in the crystal lattice inform solid-state reactivity or polymorph stability?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions.

- Case Study : For related benzothiophene carboxamides, C=O⋯H-N hydrogen bonds stabilize the orthorhombic polymorph, which exhibits higher thermal stability .

Q. What are the limitations of vibrational circular dichroism (VCD) in determining the absolute stereochemistry of this compound?

- Methodological Answer :

- Sample Preparation : Requires enantiomerically pure material (>98% ee) to avoid signal cancellation.

- Computational Alignment : Compare experimental VCD spectra with DFT-calculated spectra (e.g., B3LYP/6-31G* level). Discrepancies arise from solvent effects or conformational flexibility in the tetrahydrobenzothiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.